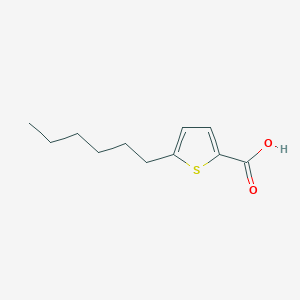

![molecular formula C11H14BrNO3 B1338849 Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- CAS No. 88138-55-0](/img/structure/B1338849.png)

Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-

カタログ番号 B1338849

CAS番号:

88138-55-0

分子量: 288.14 g/mol

InChIキー: APHDOZZMVMHFQP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

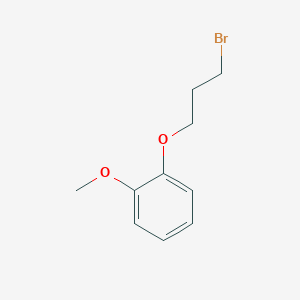

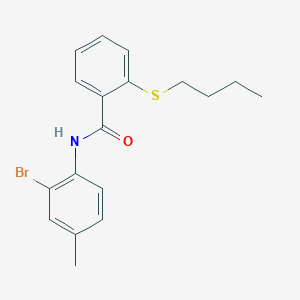

“Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-” is a chemical compound with the molecular formula C11H14BrNO3. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule consists of a benzene ring substituted with a bromopentyl group, an oxygen atom, and a nitro group .

Molecular Structure Analysis

The molecular structure of “Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-” is characterized by a benzene ring, which is a hexagonal, planar ring of carbons with alternating single and double bonds . Attached to this ring is a bromopentyl group, an oxygen atom, and a nitro group . The exact 3D structure can be viewed using specific software .科学的研究の応用

Oxidation of Benzene to Phenol

- Role of Brønsted Acidity : Research by Sobolev et al. (1996) explored the role of Brønsted acidity in the oxidation of benzene to phenol using nitrous oxide. The study focused on the Bronsted acid centers (BAC) of FeZSM-5 zeolite catalysts and found no evidence supporting the importance of BAC for catalyzing this reaction (Sobolev et al., 1996).

- Acid Catalyzed Mechanism : Esteves and Louis (2006) conducted an experimental and DFT study on the hydroxylation of benzene by N2O over H-ZSM-5. They highlighted the significance of Brönsted acid sites and suggested a Langmuir-Hinshelwood mechanism between benzene and N2O (Esteves & Louis, 2006).

- Catalytic Mechanism of Benzene Hydroxylation : Shiota, Suzuki, and Yoshizawa (2006) investigated the direct conversion of benzene to phenol over Fe−ZSM-5 zeolite using quantum mechanical/molecular mechanical calculations. They proposed a catalytic cycle involving a mononuclear iron-oxo species (Shiota et al., 2006).

Zeolite Catalysts for Benzene Oxidation

- Investigation of Zeolite Catalysts : Burch and Howitt (1993) investigated the direct oxidation of benzene to phenol using nitrous oxide on a range of zeolite catalysts. They found that ZSM-5 type zeolites demonstrated high activity and selectivity, emphasizing the importance of the zeolite's structure (Burch & Howitt, 1993).

Molecular Electronic Devices

- Molecular Electronic Device Study : Chen et al. (1999) used a molecule containing a nitroamine redox center in an electronic device, which exhibited negative differential resistance and a high on-off peak-to-valley ratio, demonstrating a potential application in molecular electronics (Chen et al., 1999).

特性

IUPAC Name |

1-(5-bromopentoxy)-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c12-8-4-1-5-9-16-11-7-3-2-6-10(11)13(14)15/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHDOZZMVMHFQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529221 |

Source

|

| Record name | 1-[(5-Bromopentyl)oxy]-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- | |

CAS RN |

88138-55-0 |

Source

|

| Record name | 1-[(5-Bromopentyl)oxy]-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

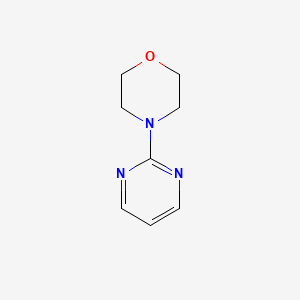

4-(Pyrimidin-2-yl)morpholine

57356-66-8

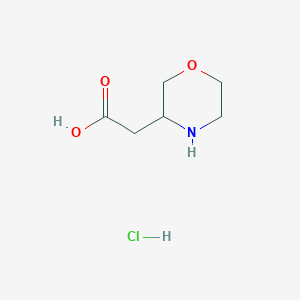

2-(Morpholin-3-yl)acetic acid hydrochloride

86967-55-7

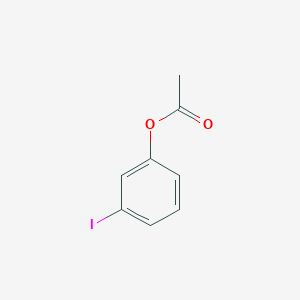

3-Iodophenyl acetate

42861-71-2

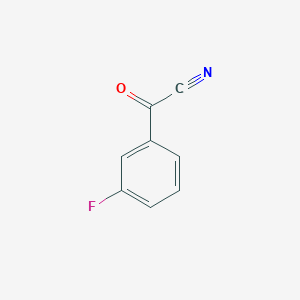

![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)